
Cy7 carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy7 carboxylic acid, also known as heptamethine cyanine dye, is a near-infrared fluorescent dye. It is part of the cyanine dye family, which is known for its extensive use in biological labeling and imaging due to its unique photophysical properties. This compound is particularly valued for its high extinction coefficient and long-wavelength absorption and emission, making it ideal for in vivo imaging applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cy7 carboxylic acid is synthesized through a series of chemical reactions involving the formation of a polymethine chain between two nitrogen atoms. The synthesis typically starts with the preparation of an indole or benzothiazole derivative, which is then reacted with a suitable aldehyde to form the polymethine chain.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The synthesis is often carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, followed by purification steps like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Cy7 carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Oxidation and Reduction: The dye can undergo oxidation and reduction reactions, altering its photophysical properties.
Conjugation Reactions: The polymethine chain can be modified through conjugation reactions to attach different functional groups
Common Reagents and Conditions:
Thionyl Chloride: Used to convert the carboxylic acid group into an acid chloride, which can then react with nucleophiles.
Alcohols and Amines: React with the carboxylic acid group to form esters and amides, respectively.
Strong Acids or Bases: Used to catalyze various reactions involving the carboxylic acid group
Major Products:
Esters and Amides: Formed through nucleophilic substitution reactions.
Modified Cyanine Dyes: Resulting from conjugation reactions with different functional groups
Applications De Recherche Scientifique
Cy7 carboxylic acid has a wide range of applications in scientific research, including:
Biological Imaging: Used in fluorescence imaging to visualize biological processes in vivo due to its near-infrared emission.
Molecular Probes: Employed as a molecular probe in various assays to detect specific biomolecules.
Drug Delivery: Utilized in the development of drug delivery systems where the dye helps track the distribution of therapeutic agents.
Photodynamic Therapy: Investigated for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation .
Mécanisme D'action
The mechanism of action of Cy7 carboxylic acid involves its ability to absorb light in the near-infrared region and emit fluorescence. This property is due to the extended conjugation of the polymethine chain, which allows for efficient energy absorption and emission. The dye can be conjugated to various biomolecules, enabling it to target specific cellular structures or processes. Upon light activation, this compound can also generate reactive oxygen species, which can be used for therapeutic purposes .
Comparaison Avec Des Composés Similaires
Cy5 Carboxylic Acid: Another cyanine dye with shorter wavelength absorption and emission.
Cy5.5 Carboxylic Acid: Similar to Cy5 but with slightly longer wavelength properties.
IRDye800CW: A near-infrared dye with similar applications in biological imaging
Uniqueness of Cy7 Carboxylic Acid: this compound stands out due to its longer wavelength absorption and emission, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. Its high extinction coefficient and photostability make it a preferred choice for in vivo applications .
Propriétés
Formule moléculaire |
C37H45ClN2O2 |
|---|---|
Poids moléculaire |
585.2 g/mol |
Nom IUPAC |
6-[(2E)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C37H44N2O2.ClH/c1-36(2)29-16-8-10-18-31(29)38(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)39(34)25-12-6-7-20-35(40)41;/h8-11,16-19,21-24,26H,6-7,12-15,20,25H2,1-5H3;1H |
Clé InChI |
FOVQXMYLXAXGJR-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C\C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid](/img/structure/B12297440.png)
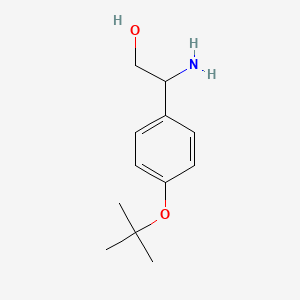
![5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one](/img/structure/B12297449.png)
![9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12297450.png)
![[4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12297453.png)

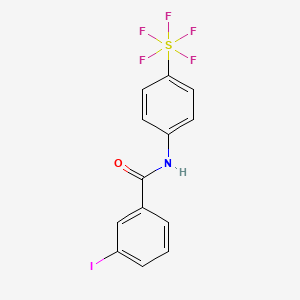
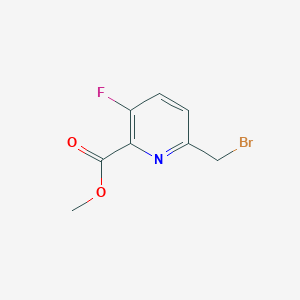


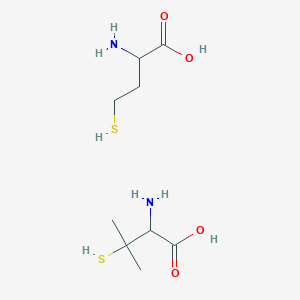

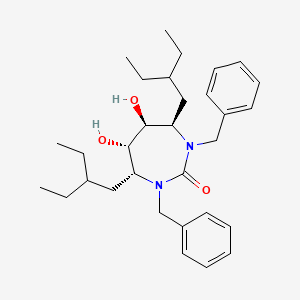
![Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12297518.png)
